Product packaging for 3-Chloropyrazino[2,3-F]quinoxaline(Cat. No.:CAS No. 71222-49-6)

3-Chloropyrazino[2,3-F]quinoxaline

Cat. No.: B14454845
CAS No.: 71222-49-6
M. Wt: 216.62 g/mol
InChI Key: ZJIDVLONBRIFBV-UHFFFAOYSA-N
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Description

3-Chloropyrazino[2,3-f]quinoxaline is a complex heteroaromatic compound of significant interest in advanced chemical and pharmaceutical research. It serves as a versatile and critical synthetic building block. The presence of the chlorine atom and the electron-deficient, π-conjugated pyrazinoquinoxaline system makes this compound a prime candidate for further functionalization via nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions . Researchers utilize this scaffold to develop novel molecular structures for various applications. In medicinal chemistry, the quinoxaline core is a privileged pharmacophore known to exhibit a wide range of biological activities, and derivatives are explored as potential therapeutic agents . In materials science, the planar structure and electron-accepting properties of pyrazinoquinoxaline derivatives make them promising candidates for developing organic electronic materials, such as n-type semiconductors for use in organic field-effect transistors (OFETs) and other optoelectronic devices . This compound is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this and all chemicals with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5ClN4 B14454845 3-Chloropyrazino[2,3-F]quinoxaline CAS No. 71222-49-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71222-49-6

Molecular Formula

C10H5ClN4

Molecular Weight

216.62 g/mol

IUPAC Name

3-chloropyrazino[2,3-f]quinoxaline

InChI

InChI=1S/C10H5ClN4/c11-8-5-14-10-7(15-8)2-1-6-9(10)13-4-3-12-6/h1-5H

InChI Key

ZJIDVLONBRIFBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN=C2C3=NC=CN=C31)Cl

Origin of Product

United States

Sophisticated Synthetic Methodologies for 3 Chloropyrazino 2,3 F Quinoxaline and Its Congeners

Foundational Synthetic Routes to Pyrazino[2,3-F]quinoxaline (B1295783) Core Structures

The creation of the fundamental pyrazino[2,3-f]quinoxaline scaffold is typically achieved through condensation reactions, which have been adapted and optimized using various techniques, including microwave assistance and other emerging protocols.

Condensation Reactions with Dicarbonyl and Diamine Precursors

The most traditional and widely employed method for constructing the pyrazino[2,3-b]quinoxaline ring system, a related structure, involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.net This fundamental approach can be extended to the synthesis of the pyrazino[2,3-f]quinoxaline core. The key starting materials are an aromatic tetraamine (B13775644) and a 1,2-dicarbonyl compound. For instance, the condensation of benzenehexamine with masked forms of glyoxal (B1671930) has been shown to produce dipyrazino[2,3-f;2',3'-h]quinoxaline in good yields. nih.gov

Similarly, pyrazino[2,3-b]quinoxalines are readily prepared through the condensation of 2,3-diaminoquinoxaline with various 1,2-dicarbonyl compounds. researchgate.net The reaction of 1,5-diphenyl-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one, which serves as a 1,2-diketone equivalent, with o-phenylenediamine (B120857) yields pyrrolo[2,3-b]quinoxaline derivatives. nih.gov The industrial synthesis of pyrazines often involves the condensation of ethylenediamine (B42938) with vicinal diols, highlighting the versatility of this reaction type. nih.gov

Table 1: Examples of Condensation Reactions for Pyrazinoquinoxaline Scaffolds

Diamine PrecursorDicarbonyl Precursor/EquivalentResulting ScaffoldReference
2,3-DiaminoquinoxalineVarious 1,2-dicarbonyl compoundsPyrazino[2,3-b]quinoxaline researchgate.net
BenzenehexamineGlyoxal (masked forms)Dipyrazino[2,3-f;2',3'-h]quinoxaline nih.gov
o-Phenylenediamine3-Hydroxy-3-pyrroline-2-one derivativePyrrolo[2,3-b]quinoxaline nih.gov
EthylenediaminePropylene glycol (a vicinal diol)Pyrazine (B50134) derivative nih.gov

Microwave-Assisted Synthesis Protocols for Pyrazinoquinoxaline Derivatives

To address the often lengthy reaction times and harsh conditions of conventional heating, microwave-assisted synthesis has emerged as a powerful tool for preparing quinoxaline (B1680401) and its derivatives. nih.gov This technique significantly reduces reaction times, often from hours to minutes, while providing excellent yields and cleaner reaction profiles. nih.govnih.gov

Microwave irradiation has been successfully used for the condensation of diamines and dicarbonyls in a solvent-free medium, achieving yields of 80-90% in as little as 3.5 minutes. nih.gov This method is considered environmentally benign due to the reduction in solvent use and energy consumption. nih.gov The synthesis of various quinoxaline derivatives has been demonstrated using this approach, highlighting its broad applicability. nih.govnih.govclockss.org For example, a novel microwave-assisted methodology using a stockpile of 2,3-dichloroquinoxaline (B139996) and various nucleophiles was developed to produce derivatives in just 5 minutes at 160°C. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinoxalines

ParameterConventional MethodMicrowave-Assisted MethodReference
Reaction TimeHours to daysMinutes nih.govnih.gov
YieldOften lowerHigh to excellent (up to 90%) nih.gov
ConditionsOften requires reflux and solventsCan be solvent-free nih.govnih.gov
Work-upMore complexEasier and cleaner nih.gov

Emerging Synthetic Routes for Pyrazino[2,3-F]quinoxaline Scaffolds

Beyond classical condensation, novel synthetic strategies for constructing pyrazinoquinoxaline and related fused heterocyclic systems are continuously being developed. One such approach is the acceptorless dehydrogenative coupling catalyzed by earth-abundant metals like manganese. This method allows for the synthesis of 2-substituted quinoxaline derivatives from 1,2-diaminobenzene and 1,2-diols, with water and hydrogen gas as the only byproducts. nih.gov

Regioselective Functionalization Strategies for the Pyrazino[2,3-F]quinoxaline Scaffold

Once the core scaffold is assembled, its functionalization is key to tuning its properties. Regioselective reactions, particularly halogenation and C-H functionalization, are of paramount importance.

Halogenation Protocols: Focus on Selective Chlorination at the 3-Position

The regioselective halogenation of related scaffolds suggests that selective chlorination of the pyrazino[2,3-f]quinoxaline ring is feasible. For instance, the C3-bromination of pyrrolo[1,2-a]quinoxalines has been achieved with high regioselectivity using tribromoisocyanuric acid (TBCA). This indicates that the C3 position in such fused systems can be a reactive site for electrophilic halogenation.

Another relevant method is the chlorination of quinoxaline-2,3-diols. Treatment with a Vilsmeier reagent, generated in situ from N,N-dimethylformamide and thionyl chloride, can convert the dihydroxy derivatives into 2,3-dichloroquinoxalines in high yields. researchgate.net While this functionalizes different positions, it demonstrates a robust method for introducing chlorine atoms onto the quinoxaline core. Direct bromination of pyrazino[2,3-g]quinoxaline (B3350192) using N-bromosuccinimide (NBS) has also been reported to yield a dibromide, although the precise positions of bromination were not specified as being the 3-position. These examples provide a foundation for developing a targeted synthesis for 3-chloropyrazino[2,3-f]quinoxaline, likely involving electrophilic chlorinating agents and careful optimization of reaction conditions to achieve the desired regioselectivity.

Advanced C-H Functionalization Techniques on Pyrazinoquinoxaline Systems

Direct C-H functionalization represents a state-of-the-art approach to modifying heterocyclic compounds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. While challenging, especially for electron-deficient nitrogen-containing heterocycles, significant progress has been made.

For related azaarenes like pyridines and quinolines, protocols for highly regioselective meta-C-H functionalization (including chlorination) have been developed through a redox-neutral dearomatization-rearomatization process. Transition-metal-catalyzed C-H functionalization is another powerful tool, with recent advances showing success in forming new C-C and C-heteroatom bonds on pyrazole (B372694) rings. These strategies often provide access to a wide range of functionalized products in a single step.

Although direct C-H functionalization of the pyrazino[2,3-f]quinoxaline scaffold is not yet widely reported, the principles established for other azaarenes provide a roadmap for future research. Adapting these advanced techniques could enable the direct and selective introduction of a chlorine atom or other functional groups onto the pyrazinoquinoxaline core, bypassing the need for multi-step sequences involving the synthesis of activated precursors.

Metal-Catalyzed Cross-Coupling Reactions for Derivatization of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are instrumental in the functionalization of heteroaromatic halides like this compound. The electron-deficient nature of the pyrazino[2,3-f]quinoxaline ring system facilitates these transformations.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid and ester reagents. wikipedia.orglibretexts.org This reaction involves the palladium-catalyzed coupling of an organoboron reagent with a halide. wikipedia.org For the derivatization of this compound, this reaction would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the C-3 position.

While specific literature on the Suzuki-Miyaura coupling of this compound is not abundant, the reactivity of similar chloro-azaheterocycles is well-documented. For instance, the palladium-catalyzed Suzuki coupling reaction has been successfully used to synthesize copolymers containing pyrazino[2,3-g]quinoxaline units, demonstrating the feasibility of this reaction on the core structure. researchgate.net The synthesis of quinazolinylphenyl-1,3,4-thiadiazole conjugates via Suzuki reactions further showcases the utility of this method for complex, nitrogen-rich heterocyclic systems. mdpi.com

A typical Suzuki-Miyaura reaction on a chloro-heterocycle involves a Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst, a phosphine (B1218219) ligand, and a base in an appropriate solvent. libretexts.orgorganic-chemistry.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-Heterocycles This table is based on typical conditions reported for analogous compounds.

CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂PPh₃Na₂CO₃Toluene/Water80-110
Pd₂(dba)₃SPhosK₃PO₄Dioxane100
Pd(dppf)Cl₂(dppf)Cs₂CO₃DMF90-120
Pd(PPh₃)₄(PPh₃)K₂CO₃DME85

The reaction mechanism generally proceeds through three main steps: oxidative addition of the chloro-heterocycle to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgmdpi.com

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient palladium-catalyzed method for the coupling of amines with aryl and heteroaryl halides. wikipedia.orgcapes.gov.brorganic-chemistry.org This reaction is of paramount importance for introducing nitrogen-based nucleophiles, including primary and secondary amines, to the pyrazino[2,3-f]quinoxaline core. This allows for the synthesis of amino-substituted derivatives, which are valuable in medicinal chemistry and materials science.

The reaction typically employs a palladium catalyst, a bulky electron-rich phosphine ligand, and a base. wikipedia.orglibretexts.org The choice of ligand is crucial and has evolved through several "generations" to accommodate a wider range of substrates and achieve higher efficiency under milder conditions. wikipedia.org

Table 2: Typical Conditions for Buchwald-Hartwig Amination This table is based on general conditions reported for the amination of heteroaryl chlorides.

CatalystLigandBaseSolventTemperature (°C)
Pd₂(dba)₃BINAPNaOt-BuToluene80-110
Pd(OAc)₂XPhosK₃PO₄Dioxane100
[(CyPF-tBu)PdCl₂](built-in)Cs₂CO₃t-BuOH80-100
Pd(OAc)₂RuPhosK₂CO₃DMAcRT-90

The catalytic cycle involves the oxidative addition of the heteroaryl chloride to the Pd(0) center, followed by the formation of a palladium-amido complex upon reaction with the amine in the presence of a base. libretexts.org The final step is reductive elimination, which furnishes the aminated product and regenerates the Pd(0) catalyst. wikipedia.org

Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura and Buchwald-Hartwig reactions, other palladium-catalyzed transformations are valuable for the derivatization of the this compound scaffold.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net It is particularly useful for introducing alkynyl moieties, which can serve as versatile handles for further transformations (e.g., click chemistry) or as integral parts of conjugated systems for optical and electronic applications. researchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. The synthesis of monoalkynyl- and dialkynyl-quinoxalines using Pd(0)/PEG nanoparticles as a catalyst highlights modern approaches to this classic reaction. researchgate.net

Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. It allows for the introduction of vinyl groups onto the pyrazino[2,3-f]quinoxaline core.

Stille Coupling: The Stille reaction couples an organotin compound with an sp²-hybridized organic halide. Although organotin reagents are toxic, the reaction is known for its tolerance of a wide variety of functional groups and for proceeding under neutral conditions. libretexts.org

Atom Economy and Green Chemistry Principles in Pyrazino[2,3-f]quinoxaline Synthesis

The principles of green chemistry and atom economy are increasingly central to the design of synthetic routes in modern organic chemistry. numberanalytics.comjocpr.com Atom economy, a concept introduced by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. chemrxiv.org

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Addition reactions, such as the Diels-Alder reaction, are considered highly atom-economical as they, in theory, incorporate all reactant atoms into the product, achieving 100% atom economy. jocpr.com In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy.

In the context of synthesizing and derivatizing pyrazino[2,3-f]quinoxalines, applying these principles is crucial for developing sustainable processes.

Catalytic Reactions: The cross-coupling reactions discussed (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) are inherently more atom-economical than stoichiometric methods. Catalysts are used in small amounts and are regenerated, reducing waste. jocpr.com

Solvent Choice and Energy Consumption: Green chemistry also emphasizes the use of safer, environmentally benign solvents, reducing reaction temperatures, and minimizing purification steps. nih.gov For instance, the use of aqueous solvent systems in Suzuki couplings or the development of catalyst systems that operate at room temperature align with these goals. organic-chemistry.org

Sustainable Synthetic Routes: Recent research has focused on developing greener synthetic pathways to quinoxaline-based scaffolds. An example is the synthesis of wikipedia.orglibretexts.orgclockss.org-triazolo[1,5-a]quinoxalin-4(5H)-ones starting from anilines via a sustainable Suzuki coupling protocol and using safer reagents like tert-butyl nitrite (B80452) and trimethylsilyl (B98337) azide (B81097) instead of their more hazardous traditional counterparts. nih.gov Another approach involves the direct palladium-catalyzed reductive annulation of catechols and nitroarylamines, which avoids pre-functionalization steps and utilizes renewable resources. rsc.org Such strategies, which focus on process simplification and the use of less hazardous materials, represent the future of heterocyclic chemistry.

By prioritizing catalytic methods, optimizing reaction conditions to reduce energy input, and designing synthetic routes that maximize atom economy, the chemical community can produce valuable compounds like derivatives of pyrazino[2,-f]quinoxaline in a more environmentally responsible manner.

Chemical Reactivity and Mechanistic Pathways of 3 Chloropyrazino 2,3 F Quinoxaline

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Chloro Position

The chlorine atom at the 3-position of the pyrazino[2,3-f]quinoxaline (B1295783) ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is analogous to that observed in other electron-deficient chloro-heteroaromatic systems, such as 2-chloroquinoxalines and 2,4-dichloroquinazolines. nih.govnih.gov The electron-withdrawing nature of the fused pyrazine (B50134) and quinoxaline (B1680401) rings activates the C-Cl bond towards attack by nucleophiles.

A variety of nucleophiles can be employed in these reactions, leading to the formation of a wide array of 3-substituted pyrazino[2,3-f]quinoxaline derivatives. While specific examples for the 3-chloropyrazino[2,3-f]quinoxaline are not extensively detailed in the provided search results, the reactivity can be inferred from related systems. For instance, the reaction of 2-chloro-3-methylquinoxaline (B189447) with aromatic amines in the presence of a base like potassium carbonate has been reported to yield the corresponding 2-arylamino-3-methylquinoxalines. nih.gov Similarly, it is anticipated that this compound would react with various nucleophiles such as amines, alkoxides, and thiolates under suitable conditions.

The general mechanism for the SNAr reaction at the chloro position involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, followed by the expulsion of the chloride ion to restore aromaticity. The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

Electrophilic Substitution Reactions on the Pyrazino[2,3-f]quinoxaline Ring System

The pyrazino[2,3-f]quinoxaline ring system is generally considered to be electron-deficient due to the presence of four nitrogen atoms. This inherent electron deficiency deactivates the aromatic rings towards classical electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. However, under forcing conditions or with highly activated substrates, such reactions might be possible.

One example of an electrophilic substitution on a related pyrazino[2,3-g]quinoxaline (B3350192) system is the bromination of pyrazino[2,3-g]quinoxaline with N-bromosuccinimide (NBS) in DMF, which affords a dibromide derivative. clockss.org This suggests that halogenation can occur on the pyrazino[2,3-f]quinoxaline ring, likely on the benzo portion of the quinoxaline moiety. The positions of substitution would be directed by the combined electronic effects of the fused heterocyclic rings.

Rearrangement and Cycloaddition Reactions of Pyrazino[2,3-f]quinoxaline Derivatives

While specific examples of rearrangement and cycloaddition reactions involving this compound are not prevalent in the provided literature, studies on related heterocyclic systems offer insights into potential transformations. For instance, molecular rearrangements have been observed in the reaction of pyrazino[2,3-c]quinolin-5(6H)-ones with isocyanic acid, leading to the formation of novel hydantoin (B18101) derivatives. mdpi.comnih.govbeilstein-archives.org This suggests that under certain conditions, the pyrazino[2,3-f]quinoxaline scaffold could undergo skeletal rearrangements, particularly when functionalized with reactive side chains.

The condensation of 2,3-diaminoquinoxaline with diethyl acetylenedicarboxylate (B1228247) has been shown to produce a pyrazino[2,3-b]quinoxaline derivative. rsc.org This type of condensation reaction, which can be considered a formal cycloaddition, is a common method for constructing the pyrazinoquinoxaline ring system.

Redox Chemistry and Electron Transfer Processes of Pyrazino[2,3-f]quinoxaline

The pyrazino[2,3-f]quinoxaline ring system possesses interesting redox properties due to its electron-deficient nature. Cyclic voltammetry studies on pyrazino[2,3-g]quinoxaline derivatives have shown that these compounds can undergo reversible one-electron reduction processes. clockss.org The reduction potentials are influenced by the substituents on the ring system. For example, replacing a pyrazine ring with a 1,2,5-thiadiazole (B1195012) ring has been shown to increase the electron affinity of the molecule. clockss.org

The chemical and electrochemical reduction of related pyrazino[2,3-b]quinoxalines has also been investigated. researchgate.net Reduction with agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) can lead to dihydro or tetrahydro derivatives. researchgate.net Electrochemical reduction in a hydroorganic medium can also produce stable dihydro species. researchgate.net These findings suggest that this compound would also be susceptible to both chemical and electrochemical reduction, potentially leading to a variety of partially or fully saturated derivatives. The electron-accepting properties of these systems make them of interest for applications in organic electronics. researchgate.netrsc.org

Radical-Mediated Transformations Involving Pyrazino[2,3-f]quinoxaline Systems

Information on radical-mediated transformations specifically involving this compound is limited. However, the general reactivity of related quinoxaline systems suggests that radical reactions are plausible. For instance, the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov This indicates that the quinoxaline moiety can interact with and neutralize radical species.

Furthermore, novel synthetic routes to pyrazino[2,3-b]quinoxalines have been developed involving the reaction of 2,3-diaminoquinoxaline with radical precursors, although the mechanisms may not be exclusively radical-based. rsc.org The electron-deficient nature of the pyrazino[2,3-f]quinoxaline ring might also make it a suitable partner in certain radical-polar crossover reactions. Further research is needed to fully explore the potential of radical-mediated transformations for the functionalization of this heterocyclic system.

Advanced Spectroscopic Characterization Techniques for 3 Chloropyrazino 2,3 F Quinoxaline

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

An IR spectrum would identify the characteristic vibrational modes of the molecule. This includes the C-H, C=N, C=C, and C-Cl stretching and bending frequencies, providing functional group information and a fingerprint for the compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis absorption data, specifically the wavelength of maximum absorption (λmax), would describe the electronic transitions within the π-conjugated system of the molecule. This information is vital for understanding its electronic properties and potential applications in materials science.

Photoluminescence and Fluorescence Spectroscopy for Emissive Properties

Should the compound be emissive, photoluminescence or fluorescence spectra would be needed to determine its emission wavelength, quantum yield, and lifetime. This data is critical for evaluating its potential use in optoelectronic devices such as organic light-emitting diodes (OLEDs).

Without access to primary research articles that have synthesized and performed these specific spectroscopic analyses on 3-Chloropyrazino[2,3-f]quinoxaline, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and strict adherence to the specified compound. Further experimental investigation is needed to fully characterize this molecule and to enable a detailed discussion of its spectroscopic properties.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, electron impact mass spectrometry (EI-MS) provides critical information for its identification. The molecular ion peak (M⁺) confirms the molecular weight, and the presence of the M+2 peak, with an intensity approximately one-third of the M⁺ peak, is a characteristic isotopic signature for a molecule containing one chlorine atom.

The molecular weight of the parent pyrazino[2,3-f]quinoxaline (B1295783) is 182.18 g/mol . nih.gov The introduction of a chlorine atom in place of a hydrogen atom increases the molecular weight accordingly. The fragmentation of the pyrazino[2,3-f]quinoxaline core is expected to follow pathways typical for nitrogen-containing heterocyclic aromatic compounds. The process often begins with the loss of small, stable molecules or radicals. For the chloro-substituted derivative, an initial key fragmentation step would likely be the loss of the chlorine radical (Cl•) or a molecule of hydrogen chloride (HCl). Subsequent fragmentation could involve the sequential loss of hydrogen cyanide (HCN) molecules from the pyrazine (B50134) and quinoxaline (B1680401) ring systems, which is a common pathway for such heterocycles. The stability of the pyrimidine (B1678525) and pyrazine rings often dictates the fragmentation sequence, with these core structures appearing in fragments of significant mass. rcsb.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value (Mass/Charge Ratio) Proposed Fragment Formula of Lost Neutral/Radical
216/218[M]⁺ (Molecular Ion)-
181[M - Cl]⁺Cl
180[M - HCl]⁺HCl
154[M - Cl - HCN]⁺Cl, HCN
127[M - Cl - 2HCN]⁺Cl, 2HCN

Note: This table is based on predicted fragmentation patterns and has not been generated from experimental data for the specific title compound.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, such as π-π stacking or hydrogen bonds, which govern the packing of molecules in the crystal lattice.

While a specific single-crystal structure for this compound is not available in the cited literature, the crystal structure of the parent compound, pyrazino[2,3-f]quinoxaline, has been determined, often as a ligand in complex coordination compounds. nih.govrsc.orgresearchgate.netbruker.com These studies reveal that the pyrazino[2,3-f]quinoxaline core is a planar, rigid system. The high quality of diffraction data obtainable for such crystals can lead to unambiguous solutions with high resolution, allowing for precise anisotropic refinement. rsc.org

Were a single crystal of this compound to be analyzed, the technique would elucidate the exact position of the chlorine atom on the pyrazine ring. Furthermore, it would reveal how the presence of the electronegative and sterically significant chlorine atom influences the crystal packing compared to the unsubstituted parent molecule. This could involve altered intermolecular distances or the formation of specific halogen-involved interactions. The data obtained would be crucial for structure-property relationship studies and for understanding the compound's solid-state behavior.

Table 2: Illustrative Crystallographic Data Obtainable from Single-Crystal X-ray Diffraction

Parameter Information Provided
Crystal SystemThe symmetry class of the crystal (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry elements of the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ)The size and angles of the repeating unit of the crystal.
Bond Lengths (Å)Precise distances between bonded atoms (e.g., C-N, C-C, C-Cl).
Bond Angles (°)Angles formed between three connected atoms.
Torsion Angles (°)Dihedral angles describing the planarity of the ring system.
Intermolecular InteractionsDistances and geometries of non-covalent interactions (e.g., π-stacking distance).

Note: This table represents the types of data that would be obtained from a successful single-crystal X-ray diffraction experiment.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates and Photoinduced Processes

Electron Paramagnetic Resonance (EPR) spectroscopy is a uniquely powerful technique for the direct detection and characterization of paramagnetic species, which are molecules containing one or more unpaired electrons. nih.gov It is particularly valuable for studying transient radical intermediates generated during chemical reactions or photoinduced processes.

The photoexcitation of quinoxaline derivatives, especially under UVA irradiation, can lead to the generation of reactive radical species through processes like single-electron transfer (SET). EPR spectroscopy, combined with the spin trapping technique, is highly effective for monitoring these events. In a typical experiment, the sample of this compound would be irradiated in a solvent like dimethyl sulfoxide (B87167) (DMSO) in the presence of a spin trapping agent, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). The short-lived, reactive radicals generated from the photo-excited quinoxaline or its interaction with the solvent or dissolved oxygen are "trapped" by DMPO, forming more stable nitroxide spin adducts that can be readily detected by EPR.

Analysis of the resulting EPR spectrum, specifically the hyperfine coupling constants (hfcc) and the g-factor, allows for the identification of the trapped radical. For instance, the photo-activation of molecular oxygen can generate a superoxide (B77818) radical anion (O₂•⁻), which is then trapped. The resulting •DMPO-OOH adduct has characteristic hfcc values. Similarly, if the process leads to the formation of methyl radicals (•CH₃) from the DMSO solvent, the •DMPO-CH₃ adduct with its distinct spectral signature would be observed. This methodology allows for the detailed investigation of photochemical pathways and the identification of reactive intermediates that may be involved in the compound's mode of action or degradation.

Table 3: Typical Spin Adducts and Their EPR Spectral Parameters in Quinoxaline Photochemistry Studies

Trapped Radical Spin Trap Spin Adduct Typical Hyperfine Coupling Constants (mT)
Superoxide (O₂•⁻)DMPO•DMPO-OOHa_N = 1.28, a_H^β = 1.13, a_H^γ = 0.125
Methyl (•CH₃)DMPO•DMPO-CH₃a_N = 1.40, a_H^β = 2.05
Methoxy (•OCH₃)DMPO•DMPO-OCH₃a_N = 1.32, a_H^β = 0.74, a_H^γ = 0.19
Hydroxyl (•OH)DMPO•DMPO-OHa_N = a_H = 1.49

Note: The hyperfine coupling constants (hfcc) are literature values for adducts observed in studies of related quinoxaline derivatives and serve as a reference for identifying trapped radicals.

Computational and Theoretical Investigations of 3 Chloropyrazino 2,3 F Quinoxaline Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. It is a widely used tool in computational chemistry to predict molecular geometries, energies, and other electronic properties with a good balance of accuracy and computational cost. For a molecule like 3-Chloropyrazino[2,3-F]quinoxaline, DFT would be the primary method to understand its fundamental electronic characteristics.

HOMO-LUMO Energy Gap Determination and Molecular Orbital Visualization

A key aspect of DFT analysis involves the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions and may exhibit interesting electronic properties.

The visualization of HOMO and LUMO provides insights into the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO). For this compound, one would expect the HOMO to be distributed over the electron-rich parts of the aromatic system, while the LUMO would likely be centered on the electron-deficient pyrazine (B50134) and quinoxaline (B1680401) rings, as well as being influenced by the electronegative chlorine atom.

Hypothetical Data Table for HOMO-LUMO Analysis: This table is for illustrative purposes only, as no specific data for this compound was found.

ParameterCalculated Value (eV)
HOMO EnergyValue not available
LUMO EnergyValue not available
HOMO-LUMO Gap (ΔE)Value not available

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Typically, red areas signify regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas denote regions of positive potential, indicating likely sites for nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential.

For this compound, an MESP analysis would likely reveal negative potential around the nitrogen atoms of the pyrazine and quinoxaline rings due to their lone pairs of electrons. The presence of the chlorine atom would also introduce a region of negative potential. Conversely, the hydrogen atoms on the aromatic rings would exhibit positive potential. This analysis is critical for predicting intermolecular interactions, such as hydrogen bonding and stacking interactions.

Geometry Optimization and Conformational Landscapes

Before any properties can be accurately calculated, the molecule's geometry must be optimized to find its most stable three-dimensional structure. DFT methods are used to calculate the forces on each atom and adjust their positions until a minimum energy conformation is reached. This process provides precise information about bond lengths, bond angles, and dihedral angles.

For a rigid, planar molecule like this compound, the conformational landscape is expected to be relatively simple. The primary focus of geometry optimization would be to determine the precise arrangement of the fused rings and the orientation of the chlorine substituent. This optimized structure forms the basis for all subsequent computational analyses.

Hypothetical Data Table for Optimized Geometrical Parameters: This table is for illustrative purposes only, as no specific data for this compound was found.

Bond/AngleCalculated Value (Å/°)
C-Cl bond lengthValue not available
C-N bond lengthsValue not available
C-C bond lengthsValue not available
Ring bond anglesValue not available

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. It is the most common method for calculating the electronic absorption and emission spectra of molecules. By simulating the electronic transitions between the ground state and various excited states, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths of these transitions.

For this compound, TD-DFT calculations would provide valuable insights into its photophysical properties, such as its color and fluorescence potential. The calculations would identify the nature of the electronic transitions (e.g., π-π* or n-π*) and how the electron density is redistributed upon photoexcitation.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the transition states, which are the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For this compound, theoretical studies could investigate its reactivity in various chemical transformations, such as nucleophilic aromatic substitution at the chlorine position. These studies would involve calculating the structures and energies of reactants, products, intermediates, and transition states to build a comprehensive picture of the reaction pathway.

Computational Approaches for Structure-Property Relationship Studies

Structure-property relationship studies aim to understand how modifications to a molecule's structure affect its chemical and physical properties. Computational methods are ideal for this purpose, as they allow for the systematic investigation of a series of related compounds.

In the context of this compound, computational studies could explore how changing the substituent at the 3-position (e.g., replacing chlorine with other halogens or functional groups) influences its electronic, optical, and reactive properties. Such studies are crucial for the rational design of new materials with tailored functionalities for applications in areas like organic electronics and medicinal chemistry.

Cutting Edge Applications of Pyrazino 2,3 F Quinoxaline Derivatives in Advanced Materials Science

Organic Electronic and Optoelectronic Devices

The rigid, planar structure and electron-deficient nature of the pyrazino[2,3-f]quinoxaline (B1295783) core make it a promising candidate for use in a variety of organic electronic devices. These characteristics are crucial for facilitating intermolecular interactions and charge transport, which are fundamental to device performance.

Design Principles for Low Band Gap Organic Semiconductors

The design of low band gap organic semiconductors is a key strategy for enhancing the performance of organic photovoltaics and other optoelectronic devices. This is often achieved by creating donor-acceptor (D-A) type structures within the molecule or polymer. The electron-deficient pyrazinoquinoxaline core can act as a potent acceptor unit. mdpi.com By pairing it with suitable electron-donating moieties, the intramolecular charge transfer (ICT) can be enhanced, leading to a reduction in the HOMO-LUMO gap. mdpi.com The planarity of the pyrazino[2,3-f]quinoxaline system helps in extending the π-electron conjugation, which is another critical factor for achieving a low band gap. mdpi.com

The introduction of a chloro-substituent, as in 3-Chloropyrazino[2,3-f]quinoxaline, would be expected to lower both the HOMO and LUMO energy levels due to its electron-withdrawing nature. This can be beneficial for improving air stability and modifying the absorption spectrum of the material.

Emitters and Host Materials in Organic Light-Emitting Diodes (OLEDs)

Derivatives of quinoxalines have been investigated as emitters in OLEDs, showcasing a range of emission colors. For instance, donor-acceptor type 2,3-di(pyridin-2-yl)quinoxaline amine derivatives have been synthesized and shown to exhibit emissions from the blue to the orange region of the spectrum. bohrium.com The color of the emitted light can be tuned by varying the solvent and the specific donor and acceptor groups within the molecule. bohrium.com

Pyrazino[2,3-g]quinoxaline (B3350192) derivatives have been successfully used as blue and green fluorescent materials, indicating the potential of the broader pyrazinoquinoxaline family in OLED applications. clockss.org The electron affinity of these materials can be controlled by the selection of fused heterocycles. clockss.org While specific data for this compound in OLEDs is not available, the fundamental properties of the quinoxaline (B1680401) core suggest that its derivatives could be viable candidates for emitter or host materials.

Electron Acceptor Units in Organic Photovoltaics (OPVs) and Solar Cells

The electron-deficient nature of the pyrazino[2,3-f]quinoxaline scaffold makes it an excellent candidate for an electron acceptor unit in OPVs. In a donor-acceptor framework, these units are crucial for efficient charge separation at the donor-acceptor interface. While direct applications of this compound in OPVs have not been reported, related quinoxaline-based materials have shown promise. For instance, a small molecule donor based on a 2,3-diphenyl-substituted quinoxaline core has been developed for solution-processed organic solar cells. rsc.org Furthermore, pyrazino[2,3-g]quinoxaline has been employed as a π-linker in D-π-A type dyes for dye-sensitized solar cells, achieving a power conversion efficiency of 6.86%. rsc.org

The introduction of chlorine atoms in related pyrido[2,3-b]quinoxaline-core-based small-molecule acceptors has been shown to reduce intramolecular charge transfer effects and raise the LUMO energy levels, which can be beneficial for optimizing device performance. nih.gov

Performance in Organic Thin-Film Transistors (OTFTs)

Research into pyrazino[2,3-f]quinoxaline derivatives for OTFTs is limited, with more attention given to the [2,3-g] isomer. Copolymers of pyrazino[2,3-g]quinoxaline-2,7-dione have demonstrated ambipolar transport characteristics in OTFTs, with electron mobilities up to 4.28 × 10⁻³ cm² V⁻¹ s⁻¹ and hole mobilities up to 4.82 × 10⁻² cm² V⁻¹ s⁻¹. uwaterloo.caresearchgate.netrsc.org

A study on a quinoxaline-thienylenevinylene donor-acceptor copolymer (P1) reported p-type behavior with carrier mobilities in the range of 10⁻⁴ to 10⁻³ cm²/(V s). nsf.gov This suggests that the quinoxaline core, and by extension the pyrazino[2,3-f]quinoxaline core, can be a viable component for semiconducting polymers in OTFTs. The performance of such devices can be influenced by factors like the regioregularity of the polymer and the planarity of the molecular structure. nsf.gov

Compound/PolymerDevice ArchitectureMobility (cm² V⁻¹ s⁻¹)On/Off RatioRef.
P(PQx-T2) OTFTµh = 5.22 x 10⁻⁴, µe = 4.28 x 10⁻³~10³-10⁴ researchgate.net
P(PQx-TT) OTFTµh = 4.82 x 10⁻², µe = 3.95 x 10⁻³~10⁴-10⁵ researchgate.net
P1 (quinoxaline-thienylenevinylene) FET (TGBC/BGTC)~10⁻³ - 10⁻⁴ (p-type)- nsf.gov

Table 1: Performance of selected pyrazino[2,3-g]quinoxaline and quinoxaline derivatives in OTFTs. Note that P(PQx-T2) and P(PQx-TT) are based on the [2,3-g] isomer.

Functional Materials with Tunable Electronic and Optical Properties

The ability to tune the electronic and optical properties of pyrazino[2,3-f]quinoxaline derivatives through chemical modification is a key advantage for their application in functional materials.

Electron Accepting Units in Donor-Acceptor (D-A) Systems

The pyrazino[2,3-f]quinoxaline moiety is inherently an electron-accepting unit due to the presence of four nitrogen atoms in the aromatic system. This makes it a valuable building block for creating D-A materials with tailored properties. mdpi.com The combination of this acceptor with various electron donors can lead to materials with absorption and emission profiles spanning the visible spectrum. bohrium.com

The strength of the acceptor, and thus the degree of ICT, can be finely tuned. For instance, pyridopyrazine is considered a stronger electron-withdrawing unit than quinoxaline due to the additional nitrogen atom. mdpi.com This principle allows for the rational design of materials with specific electronic and optical characteristics for applications ranging from electrochromic devices to fluorescent sensors.

CompoundDonor (D)Acceptor (A)HOMO (eV)LUMO (eV)Band Gap (eV)Ref.
P(PQx-T2) BithiophenePyrazino[2,3-g]quinoxaline-2,7-dione-5.67-3.662.01 researchgate.net
P(PQx-TT) Thieno[3,2-b]thiophenePyrazino[2,3-g]quinoxaline-2,7-dione-5.52-3.611.91 researchgate.net
DPQ-TPA Triphenylamine2,3-di(pyridin-2-yl)quinoxaline-5.41-2.612.80 bohrium.com
DPQ-CZA Carbazole2,3-di(pyridin-2-yl)quinoxaline-5.74-2.713.03 bohrium.com

Table 2: Electronic Properties of Selected Donor-Acceptor Systems Based on Pyrazino[2,3-g]quinoxaline and Quinoxaline Derivatives. Note that P(PQx-T2) and P(PQx-TT) are based on the [2,3-g] isomer.

Luminescent and Fluorescent Probes and Materials

Pyrazino[2,3-f]quinoxaline derivatives are excellent candidates for luminescent and fluorescent materials due to their rigid, planar, and extended π-conjugated systems. clockss.orgresearchgate.net These properties lead to high fluorescence quantum yields. rsc.org By modifying the substituents on the pyrazinoquinoxaline core, the emission color can be tuned across the visible spectrum, from blue and green to yellow and red. clockss.orgrsc.org

This tunability has been exploited to create materials for Organic Light-Emitting Diodes (OLEDs). For example, a series of thermally activated delayed fluorescence (TADF) emitters based on a pyrazino[2,3-f] acs.orgrsc.orgphenanthroline acceptor demonstrated color tuning from sky-blue to yellow-orange by varying the donor moiety, achieving a maximum external quantum efficiency (EQE) of 20.1% in a yellow-orange emitting device. rsc.orgchemrxiv.org Similarly, dibenzo[f,h]furo[2,3-b]quinoxaline scaffolds have been shown to be promising cores for highly efficient deep blue fluorescence, with photoluminescence quantum yields (PLQYs) around 70-80%. rsc.org

Beyond OLEDs, these compounds are highly effective as chemosensors for detecting metal cations and other analytes. researchgate.netresearchgate.net The nitrogen atoms within the pyrazine (B50134) and quinoxaline rings can act as binding sites for metal ions. This interaction often perturbs the electronic structure of the molecule, leading to a detectable change in its color (colorimetric sensing) or fluorescence (fluorometric sensing). researchgate.netnih.gov For instance, a quinoxaline-based sensor was developed for the colorimetric detection of Fe³⁺ and a highly selective "turn-off" fluorescence response for Cu²⁺. researchgate.net In another application, a metal-organic framework (MOF) constructed from pyrazinoquinoxaline tetracarboxylic acid was used as a fluorescent sensor for nitro explosives, showing high sensitivity for trinitrotoluene. nih.gov

Table 2: Photophysical Properties of Selected Luminescent Pyrazinoquinoxaline Derivatives

DerivativeApplicationEmission Max (nm)Quantum Yield (Φ)Analyte Detected
Dibenzo[f,h]furo[2,3-b]quinoxaline (diBFQ)Blue Emitter424-445~70%N/A rsc.org
PXZ-DPPNTADF Emitter (OLED)Yellow-Orange20.1% (EQE)N/A rsc.org
Ac-DPPNTADF Emitter (OLED)Green5.8% (EQE)N/A rsc.org
tCz-DPPNTADF Emitter (OLED)Sky-Blue1.7% (EQE)N/A rsc.org
PQs-PEG5Photosensitizer/Bioimaging-~0.55 (Fluorescence), ~0.47 (Singlet Oxygen)N/A rsc.org
Zn-MOF (Pyrazinoquinoxaline tetracarboxylic acid)Fluorescent Sensor--Nitro explosives nih.gov

Development of Functional Ligands for Metal Complexes in Advanced Materials

The nitrogen-rich pyrazino[2,3-f]quinoxaline framework serves as an excellent chelating ligand for a wide range of metal ions. mdpi.comisca.me The resulting coordination compounds have applications in catalysis, molecular magnetism, and optoelectronics. rsc.orgscilit.com

Tunable Electronic and Photophysical Properties in Metal Complexes

By coordinating pyrazinoquinoxaline-based ligands to metal centers, it is possible to create complexes with finely tunable electronic and photophysical properties. The nature of both the metal ion and the substituents on the ligand influences the energy of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the absorption and emission characteristics of the complex. mdpi.comrsc.org

A study of cyclometalated Iridium(III) complexes with a pyrazino[2,3-f] acs.orgrsc.org-phenanthroline ancillary ligand demonstrated this tunability. By modifying the cyclometalating ligands and introducing electron-withdrawing or -donating groups, researchers obtained a series of complexes with HOMO-LUMO energy gaps ranging from 2.76 to 3.54 eV, corresponding to emission wavelengths from 438 nm (blue) to 597 nm (orange-red). rsc.org The emission in these complexes arises from metal-to-ligand charge-transfer (MLCT) transitions, where the strong spin-orbit coupling induced by the heavy metal ion enhances luminescence performance. rsc.org Similarly, complexes with first-row transition metals like Cr(II), Co(II), and Cu(II) exhibit distinct d-d transitions and charge-transfer bands in their electronic spectra. mdpi.com

Role as Electron Acceptors in Coordination Compounds

The pyrazinoquinoxaline core is inherently electron-deficient, a property that is central to its function in coordination chemistry. beilstein-journals.orgacs.org When incorporated as a ligand, it acts as a strong electron acceptor, readily accepting electron density from the metal center or from a donor ligand in the complex. This electron-accepting nature is critical for facilitating MLCT transitions, which are often the basis for the photophysical properties of these complexes. rsc.org

This property is also key in the design of materials for electron transport. beilstein-journals.org The low-lying LUMO of the pyrazinoquinoxaline ligand helps to create materials with high electron affinity. clockss.org For example, a macrocycle named tetrakis-2,3-[5,6-di(2-pyridyl)pyrazino]porphyrazine exhibits remarkable electron-accepting properties, undergoing four reversible one-electron reductions with no observable oxidation, highlighting its extremely electron-deficient character. acs.org In various complexes, the pyrazinoquinoxaline moiety serves as an auxiliary acceptor, enhancing electron injection and transport, which is beneficial for applications in devices like dye-sensitized solar cells (DSSCs). beilstein-journals.orgrsc.org

Columnar Liquid Crystalline Materials Development

The rigid, planar structure of the pyrazino[2,3-f]quinoxaline core makes it an attractive building block for designing molecules that can self-assemble into ordered supramolecular structures, including liquid crystals. Specifically, by attaching flexible long alkyl chains to the rigid aromatic core, researchers can induce the formation of mesophases. acs.orglookchem.com

A study on a series of derivatives based on pyrazino[2,3-g]quinoxaline units explored the relationship between molecular geometry and the ability to form one-dimensional micro/nanostructures. acs.org By introducing nonplanar conjugated segments and long alkyl chains, it was possible to control the molecular packing and promote self-assembly. acs.orglookchem.com While detailed characterization of specific columnar phases for a 3-chloro derivative is not extensively documented, the general strategy of using the pyrazinoquinoxaline core to create discotic molecules that can stack into columns is a viable approach. The π-π stacking interactions between the flat aromatic cores drive the formation of columnar structures, while the peripheral alkyl chains ensure fluidity, leading to liquid crystalline behavior. Such materials are of interest for creating organic nanowires with anisotropic charge transport properties, suitable for optoelectronic applications like active optical waveguides. acs.org

Future Trajectories and Unexplored Frontiers in Pyrazino 2,3 F Quinoxaline Research

Development of Novel Cascade Reactions for Complex Pyrazinoquinoxaline Architectures

The development of cascade reactions, where multiple bond-forming events occur in a single synthetic operation, is a cornerstone of modern organic synthesis. For a molecule like 3-Chloropyrazino[2,3-f]quinoxaline, the chloro group presents a prime site for initiating such cascades. Future research could focus on palladium-catalyzed cross-coupling reactions, a powerful tool for C-C and C-N bond formation. nih.govnih.gov For instance, a Suzuki or Stille coupling at the 3-position could be envisioned as the first step, followed by an intramolecular cyclization or another intermolecular coupling at a different position on the quinoxaline (B1680401) core to rapidly build molecular complexity. The exploration of reaction conditions that allow for sequential, regioselective functionalization would be a significant advancement.

Advanced In Silico Methodologies for Predictive Material Design

Computational chemistry offers a powerful lens through which to predict the properties of novel materials before their synthesis. researchgate.net For this compound and its derivatives, advanced in silico methodologies such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) could be employed. These methods can predict key electronic properties like HOMO/LUMO energy levels, which are crucial for applications in organic electronics. lgcstandards.com Furthermore, Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the structural features of pyrazino[2,3-f]quinoxaline (B1295783) derivatives with their potential biological activities, guiding the design of new therapeutic agents. sapub.org

Integration of Pyrazino[2,3-f]quinoxaline into Hybrid Organic-Inorganic Material Systems

The creation of hybrid organic-inorganic materials is a burgeoning field that seeks to combine the desirable properties of both material classes. The nitrogen atoms within the pyrazino[2,3-f]quinoxaline core are potential coordination sites for metal ions, opening the door to the formation of metal-organic frameworks (MOFs) or coordination polymers. The 3-chloro substituent could be retained to modulate the electronic properties of the resulting hybrid material or be replaced by other functional groups designed to enhance metal binding or introduce specific functionalities. Research in this area would involve the systematic study of the coordination chemistry of pyrazino[2,3-f]quinoxaline derivatives with various metal centers.

Addressing Synthetic and Scalability Challenges in Pyrazino[2,3-f]quinoxaline Production

The widespread application of any compound is contingent upon its efficient and scalable synthesis. While general methods for the synthesis of quinoxalines and related heterocycles are well-established, often involving the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, the specific challenges associated with the synthesis and purification of this compound on a larger scale remain undocumented. doaj.orgresearchgate.net Future research should focus on developing robust and high-yielding synthetic routes. This could involve the investigation of alternative starting materials, optimization of reaction conditions (e.g., temperature, solvent, catalyst), and the development of efficient purification protocols. A key challenge would be the regioselective introduction of the chlorine atom at the 3-position of the pyrazino[2,3-f]quinoxaline core. Overcoming these synthetic hurdles is paramount for unlocking the full potential of this and related compounds in material science and medicinal chemistry.

Q & A

Basic: What are the standard synthetic routes for preparing 3-chloropyrazino[2,3-f]quinoxaline?

Answer:
The compound is typically synthesized via nucleophilic substitution of 2,3-dichloroquinoxaline (DCQX) with amines or other nucleophiles. DCQX, a cost-effective reagent, allows selective substitution at the C3 position due to steric and electronic factors . A common method involves Pd-catalyzed Suzuki coupling followed by annulation via C–N coupling with amines, achieving yields of 60–80% under inert conditions . Characterization via 1^1H/13^13C NMR and HPLC ensures purity (>95%) .

Advanced: How can Pd-catalyzed cross-coupling reactions be optimized for functionalizing this compound?

Answer:
Optimization involves tuning catalyst systems (e.g., Pd(PPh3_3)4_4 or Pd(OAc)2_2 with ligands like XPhos), solvent polarity (DMF or THF), and temperature (80–120°C). For Suzuki coupling, aryl boronic acids with electron-withdrawing groups enhance reactivity. Microwave-assisted synthesis reduces reaction time (30–60 min vs. 12–24 h) while maintaining yields >70% . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures minimal byproduct contamination.

Basic: What biological activities are associated with this compound derivatives?

Answer:
Derivatives exhibit anticancer, antibacterial, and DNA-intercalating activities. For example, bromo-substituted analogs show enhanced inhibition of non-small-cell lung cancer cells (IC50_{50} < 10 μM) . Antibacterial testing against E. coli and S. aureus involves agar diffusion assays (MIC 2–8 μg/mL), with electron-withdrawing substituents (e.g., -NO2_2, -F) improving potency .

Advanced: How do substituent modifications influence DNA intercalation and topoisomerase inhibition in quinoxaline derivatives?

Answer:
Bulky substituents (e.g., methoxy groups) enhance DNA binding via minor-grove intercalation, increasing thermal stability (ΔTm_m > 5°C) . However, these groups reduce topoisomerase II inhibition due to steric hindrance. To resolve this contradiction, combine intercalation assays (UV-vis hypochromicity) with enzyme activity tests (plasmid relaxation assays). Derivatives with flexible side chains (e.g., -NH2_2) balance both activities .

Basic: What spectroscopic and chromatographic methods are used to characterize this compound?

Answer:
Key techniques include:

  • NMR : 1^1H (δ 8.2–8.8 ppm for aromatic protons) and 13^13C (δ 140–150 ppm for quinoxaline carbons) .
  • HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), retention time ~6.5 min .
  • MS : ESI-MS ([M+H]+^+ m/z 250–300 range) confirms molecular weight .

Advanced: How can DFT calculations predict the electrochemical properties of quinoxaline derivatives?

Answer:
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-31G*) calculates HOMO-LUMO gaps and redox potentials. For example, methoxy-substituted derivatives show lower band gaps (ΔE ~2.8 eV) and higher HOMO energies (-5.2 eV), correlating with experimental cyclic voltammetry data (E1/2_{1/2} = -1.1 V vs. Ag/AgCl) . Exact exchange terms improve accuracy for π-conjugated systems .

Basic: What strategies improve the solubility of this compound for in vitro assays?

Answer:
Introduce polar groups (e.g., -COOH, -SO3_3H) via nucleophilic substitution. Co-solvents like DMSO (10% v/v in PBS) or micellar encapsulation (using Pluronic F-127) enhance aqueous solubility (>1 mg/mL) .

Advanced: How can enantiomerization barriers in atropisomeric quinoxalines be analyzed?

Answer:
Dynamic NMR (DNMR) at elevated temperatures (up to 120°C) monitors line broadening for enantiomerization. For high-barrier systems (>80 kJ/mol), chiral HPLC (Chiralpak IA column) separates atropisomers, while DFT (M06-2X/cc-pVTZ) calculates rotational energy profiles . Substituents like halogens increase barriers by 15–20 kJ/mol via steric effects .

Basic: How is crystallographic data obtained for quinoxaline derivatives?

Answer:
Single crystals are grown via slow evaporation (acetone/ethanol, 25°C). X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves structures using SHELXL . Hydrogen bonding (e.g., N–H···O) and π-π stacking distances (~3.5 Å) are key metrics .

Advanced: What computational models assess the therapeutic index of anticancer quinoxalines?

Answer:
Molecular docking (AutoDock Vina) predicts binding to targets like GSK-3β (ΔG < -9 kcal/mol for compound 45) . In vitro selectivity is evaluated via cytotoxicity assays (MTT) on cancer vs. normal cells (e.g., IC50_{50} ratio >10). Substituents like fluorophenyl groups improve selectivity by reducing off-target interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.